molecular formula C12H10N2O4S B8344219 3-(Pyridine-2-sulfonamido)benzoic acid

3-(Pyridine-2-sulfonamido)benzoic acid

Cat. No. B8344219
M. Wt: 278.29 g/mol
InChI Key: MMIZRUYWCCOSKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09156834B2

Procedure details

Intermediate 5b (solid) is prepared using intermediate 4c and ethyl 3-aminobenzoate using the procedure described for 5a.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
94%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[N:7]=[C:6]([S:8](Cl)(=[O:10])=[O:9])[CH:5]=[CH:4][CH:3]=1.[NH2:12][C:13]1[CH:14]=[C:15]([CH:21]=[CH:22][CH:23]=1)[C:16]([O:18]CC)=[O:17].N1C=CC=CC=1S(NC1C=C(C=CC=1)C(O)=O)(=O)=O>>[CH3:1][C:2]1[N:7]=[C:6]([S:8]([NH:12][C:13]2[CH:14]=[C:15]([CH:21]=[CH:22][CH:23]=2)[C:16]([OH:18])=[O:17])(=[O:10])=[O:9])[CH:5]=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=CC=CC(=N1)S(=O)(=O)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC=1C=C(C(=O)OCC)C=CC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1=C(C=CC=C1)S(=O)(=O)NC=1C=C(C(=O)O)C=CC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC1=CC=CC(=N1)S(=O)(=O)NC=1C=C(C(=O)O)C=CC1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 94%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.